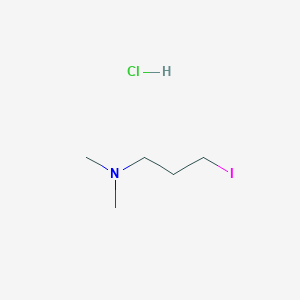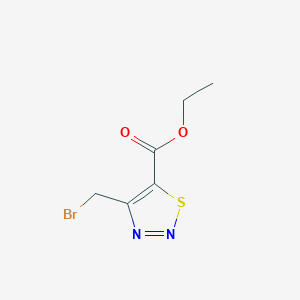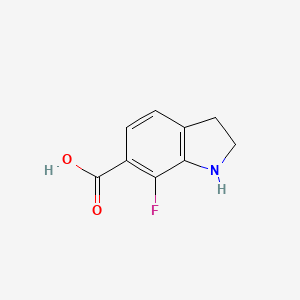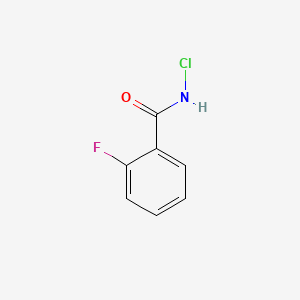
Benzamide, N-chloro-2-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-chloro-2-fluoro- is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring. The addition of chlorine and fluorine atoms to the benzamide structure imparts unique chemical properties to this compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-chloro-2-fluoro- typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.
Industrial Production Methods: Industrial production of benzamides often involves high-temperature reactions between carboxylic acids and amines. For instance, the synthesis of 2-fluoro-6-(trifluoromethyl) benzoic acid involves adjusting the pH with hydrochloric acid, followed by liquid separation and extraction with dichloromethane .
化学反応の分析
Types of Reactions: Benzamide, N-chloro-2-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: Common substitution reactions include nucleophilic substitution, where a nucleophile replaces a leaving group on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Nucleophilic substitution often involves reagents like sodium amide (NaNH2) in liquid ammonia at low temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield aniline derivatives when reacted with sodium amide .
科学的研究の応用
Benzamide, N-chloro-2-fluoro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antibacterial and antioxidant activities.
Industry: It is used in the production of pharmaceuticals, plastics, and rubber.
作用機序
The mechanism of action of Benzamide, N-chloro-2-fluoro- involves its interaction with specific molecular targets and pathways. For instance, derivatives of benzamide have been shown to inhibit enzymes like succinate dehydrogenase (SDH), which plays a crucial role in cellular respiration . The presence of chlorine and fluorine atoms enhances the compound’s ability to form hydrogen bonds and π-π interactions with the target enzyme, thereby inhibiting its activity.
類似化合物との比較
- 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide
- N-Ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide
Uniqueness: Benzamide, N-chloro-2-fluoro- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its stability and reactivity compared to other benzamide derivatives.
特性
CAS番号 |
446-23-1 |
|---|---|
分子式 |
C7H5ClFNO |
分子量 |
173.57 g/mol |
IUPAC名 |
N-chloro-2-fluorobenzamide |
InChI |
InChI=1S/C7H5ClFNO/c8-10-7(11)5-3-1-2-4-6(5)9/h1-4H,(H,10,11) |
InChIキー |
WGEMSVFIUADXDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


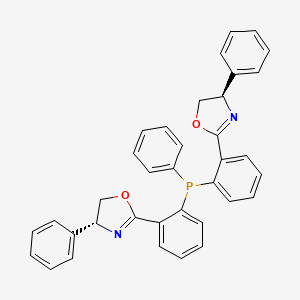
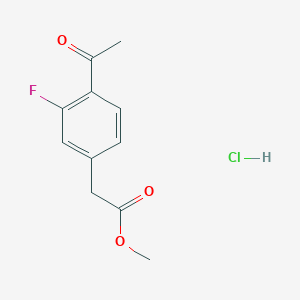
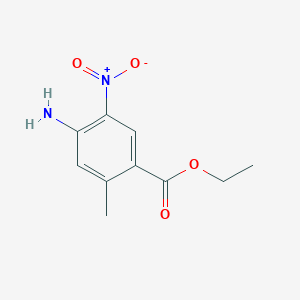
![2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13661183.png)
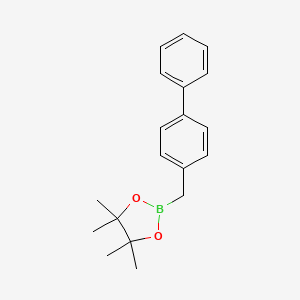
![7-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13661191.png)

